2-Bromo-4,4,4-trifluorobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H3BrF3N. It is a nitrile derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4,4-trifluorobutanenitrile typically involves the bromination of 4,4,4-trifluorobutanenitrile. One common method includes the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,4,4-trifluorobutanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-4,4,4-trifluorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,4-trifluorobutanenitrile depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The trifluoromethyl group enhances the electrophilicity of the carbon atom, facilitating the substitution process. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
2-Bromo-4,4,4-trifluorobut-2-enoate: Another brominated trifluoromethyl compound with similar reactivity.
4,4,4-Trifluorobutanenitrile: Lacks the bromine atom but shares the trifluoromethyl group.
2-Bromo-4-fluoroacetanilide: Contains both bromine and fluorine atoms but differs in the functional groups attached.
Uniqueness: 2-Bromo-4,4,4-trifluorobutanenitrile is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile intermediate for synthesizing a wide range of fluorinated and brominated organic compounds.
Properties
Molecular Formula |
C4H3BrF3N |
---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
2-bromo-4,4,4-trifluorobutanenitrile |
InChI |
InChI=1S/C4H3BrF3N/c5-3(2-9)1-4(6,7)8/h3H,1H2 |
InChI Key |
UHYQCIQXMJWSMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.